Cas no 959045-77-3 (1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol)
1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol Chemical and Physical Properties
Names and Identifiers
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- 1,1,1-Trifluoro-3-pyrrolidin-1-ylpropan-2-ol
- 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol
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- MDL: MFCD00466829
- Inchi: 1S/C7H12F3NO/c8-7(9,10)6(12)5-11-3-1-2-4-11/h6,12H,1-5H2
- InChI Key: NFDYPZXRSNWUHC-UHFFFAOYSA-N
- SMILES: N1(CCCC1)CC(C(F)(F)F)O
1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | PC300873-250mg |
1,1,1-Trifluoro-3-pyrrolidin-1-ylpropan-2-ol |
959045-77-3 | 250mg |
£15.00 | 2025-02-21 | ||
| Apollo Scientific | PC300873-1g |
1,1,1-Trifluoro-3-pyrrolidin-1-ylpropan-2-ol |
959045-77-3 | 1g |
£40.00 | 2025-02-21 | ||
| Apollo Scientific | PC300873-5g |
1,1,1-Trifluoro-3-pyrrolidin-1-ylpropan-2-ol |
959045-77-3 | 5g |
£120.00 | 2025-02-21 | ||
| abcr | AB497517-1 g |
1,1,1-Trifluoro-3-pyrrolidin-1-ylpropan-2-ol; . |
959045-77-3 | 1g |
€266.80 | 2023-04-19 | ||
| abcr | AB497517-5 g |
1,1,1-Trifluoro-3-pyrrolidin-1-ylpropan-2-ol; . |
959045-77-3 | 5g |
€678.50 | 2023-04-19 | ||
| TRC | T791403-25mg |
1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol |
959045-77-3 | 25mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T791403-50mg |
1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol |
959045-77-3 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T791403-250mg |
1,1,1-Trifluoro-3-(pyrrolidin-1-yl)propan-2-ol |
959045-77-3 | 250mg |
$ 320.00 | 2022-06-02 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4712-1G |
1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol |
959045-77-3 | 95% | 1g |
¥ 1,716.00 | 2023-04-12 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN4712-5G |
1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol |
959045-77-3 | 95% | 5g |
¥ 5,273.00 | 2023-04-12 |
1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol Suppliers
1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol Related Literature
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
Additional information on 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol
Introduction to 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol (CAS No. 959045-77-3) and Its Emerging Applications in Chemical Biology
The compound 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol, identified by the CAS number 959045-77-3, represents a fascinating molecule with significant potential in the realm of chemical biology and pharmaceutical research. Its unique structural features—combining a trifluoromethyl group with a pyrrolidine moiety—endow it with distinctive physicochemical properties that make it a valuable scaffold for drug discovery and molecular design.
Recent advancements in medicinal chemistry have highlighted the importance of fluorinated compounds in enhancing drug efficacy, metabolic stability, and binding affinity. The presence of the trifluoromethyl group in 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol contributes to its lipophilicity and resistance to enzymatic degradation, which are critical factors in the development of bioactive molecules. Moreover, the pyrrolidine ring introduces a hydrogen bonding site that can be leveraged for selective interactions with biological targets.
In the context of modern drug design, this compound has garnered attention for its role as a key intermediate in synthesizing novel pharmacophores. The pyrrolidinyl substituent is particularly noteworthy, as it is frequently incorporated into bioactive molecules due to its ability to mimic secondary amine structures found in natural products and therapeutic agents. This feature has opened up avenues for exploring its utility in modulating enzyme activity and receptor binding.
One of the most compelling aspects of 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol is its versatility in serving as a building block for more complex molecules. Researchers have utilized this scaffold to develop inhibitors targeting various therapeutic areas, including oncology, inflammation, and central nervous system disorders. The trifluoromethyl group’s electron-withdrawing nature enhances the compound’s interaction with biological targets by modulating electronic distributions across the molecule.
Recent studies have demonstrated the compound’s potential in addressing unmet medical needs by serving as a precursor for next-generation therapeutics. For instance, derivatives of 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol have been investigated for their ability to inhibit kinases and proteases involved in disease pathways. The combination of fluorine’s unique properties with the rigid constraints of the pyrrolidine core provides an optimal platform for structure-based drug design.
The synthesis of 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol presents an intriguing challenge due to the need for precise functionalization at multiple positions. Advanced synthetic methodologies have been employed to achieve high yields and purity, ensuring that researchers can explore its full potential without compromising on quality. Techniques such as transition-metal-catalyzed cross-coupling reactions and fluorination strategies have been particularly effective in constructing this complex molecule.
The pharmacological profile of this compound has been extensively studied in vitro and in vivo. Preliminary data suggest that derivatives of 1,1,1-trifluoro-3-(pyrrolidin-1-yl)propan-2-ol exhibit promising activity against a range of biological targets. This has spurred further investigation into optimizing its pharmacokinetic properties and exploring novel therapeutic applications. The compound’s ability to undergo selective modifications makes it an attractive candidate for structure-based drug optimization programs.
The growing interest in fluorinated compounds underscores their significance in contemporary medicinal chemistry. The unique electronic and steric effects introduced by fluorine atoms can dramatically alter a molecule’s behavior within biological systems. As such, compounds like 1,1,1-trifluoro-3-(pyrrolidin-1-y)lpropan -2 -ol (CAS No. 959045 -77 -3) continue to be at the forefront of research aimed at developing innovative treatments for human diseases.
In conclusion, 959045 -77 -3) serves as a cornerstone in the development of novel bioactive molecules with potential therapeutic applications across multiple disease areas. Its unique structural attributes—particularly the interplay between the trifluoromethyl group and the pyrrolidine moiety—make it a compelling candidate for further exploration by researchers seeking to push the boundaries of drug discovery. As our understanding of molecular interactions evolves, 959045 -77 -3) will undoubtedly continue to play a pivotal role in shaping the future of chemical biology.
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